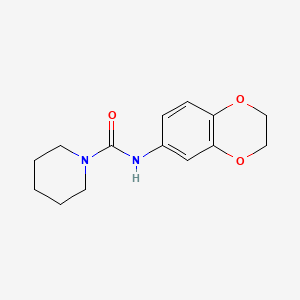![molecular formula C19H22N2O2 B4741730 4-methyl-N-[4-(4-morpholinyl)benzyl]benzamide](/img/structure/B4741730.png)
4-methyl-N-[4-(4-morpholinyl)benzyl]benzamide
Übersicht
Beschreibung
4-methyl-N-[4-(4-morpholinyl)benzyl]benzamide is a chemical compound that has been widely used in scientific research for its various applications. It is a synthetic compound that is commonly referred to as 4-MMBB. The compound has been used in various research fields, including pharmacology, biochemistry, and medicinal chemistry.
Wirkmechanismus
The mechanism of action of 4-MMBB involves its binding to GPR35, which is a member of the GPCR family. Upon binding, 4-MMBB activates the GPR35 signaling pathway, leading to the activation of downstream effectors, including G proteins and second messengers. The activation of the GPR35 signaling pathway has been shown to regulate various physiological processes, including immune response, inflammation, and cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that 4-MMBB has various biochemical and physiological effects, including the modulation of immune response and inflammation. The activation of the GPR35 signaling pathway by 4-MMBB has been shown to regulate the production of cytokines and chemokines, which are involved in immune response and inflammation. Additionally, 4-MMBB has been shown to regulate cell proliferation and migration, which are crucial processes in various physiological and pathological conditions.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-MMBB in lab experiments has several advantages, including its high selectivity and potency in activating the GPR35 signaling pathway. Additionally, 4-MMBB is a synthetic compound, which allows for easy modification and optimization of its structure for specific research applications. However, the limitations of 4-MMBB include its limited solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
The use of 4-MMBB in scientific research has opened up various avenues for future studies. Some of the future directions for research include the identification of novel ligands for GPR35, the development of 4-MMBB derivatives with improved pharmacological properties, and the elucidation of the role of GPR35 in various physiological and pathological conditions.
Conclusion:
In conclusion, 4-methyl-N-[4-(4-morpholinyl)benzyl]benzamide is a synthetic compound that has been widely used in scientific research for its various applications. The compound has been shown to selectively bind to the GPR35 receptor and activate its signaling pathway, leading to various biochemical and physiological effects. The use of 4-MMBB in lab experiments has several advantages, including its high selectivity and potency, but also has limitations such as its limited solubility and potential toxicity. The future directions for research include the identification of novel ligands for GPR35 and the development of 4-MMBB derivatives with improved pharmacological properties.
Wissenschaftliche Forschungsanwendungen
4-MMBB has been used in various scientific research applications, including as a tool for studying the function of G protein-coupled receptors (GPCRs). GPCRs are a class of membrane proteins that play a crucial role in various physiological processes, including neurotransmission, hormone secretion, and immune response. 4-MMBB has been shown to selectively bind to the G protein-coupled receptor 35 (GPR35) and activate its signaling pathway.
Eigenschaften
IUPAC Name |
4-methyl-N-[(4-morpholin-4-ylphenyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-15-2-6-17(7-3-15)19(22)20-14-16-4-8-18(9-5-16)21-10-12-23-13-11-21/h2-9H,10-14H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RROMCCWBQGKCQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-1,3-benzodioxol-5-yl-2-[(4-ethyl-5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B4741656.png)

![4,4,8-trimethyl-5-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4741676.png)
![5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4741684.png)
![1-butyl-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4741689.png)
![N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]methanesulfonamide](/img/structure/B4741694.png)
![7-({[4-methyl-5-(2-phenylcyclopropyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4741696.png)

![3,5-dimethyl-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B4741723.png)
![3-{[(3,4-difluorophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4741727.png)
![2-({4-allyl-5-[(1,3-benzothiazol-2-ylthio)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-benzylacetamide](/img/structure/B4741737.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}piperazine](/img/structure/B4741746.png)
![5-{5-bromo-2-[(4-chlorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4741758.png)